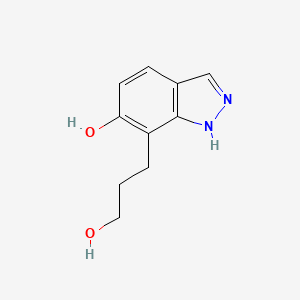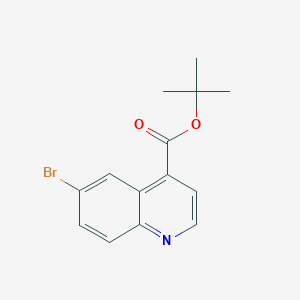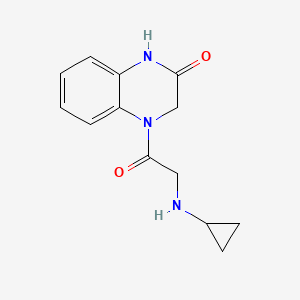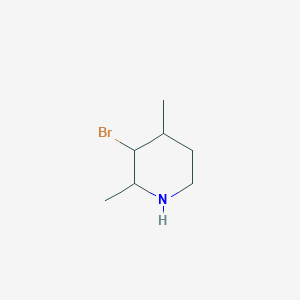![molecular formula C16H13ClN2O B13926099 n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13926099.png)
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine is a compound that belongs to the benzofuran class of organic compounds Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzofuran ring with a 3-chlorophenyl group.
Addition of the Acetamidine Moiety: The final step involves the introduction of the acetamidine group. This can be done through a reaction with acetamidine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for antimicrobial and anticancer agents
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The 3-chlorophenyl group and acetamidine moiety may enhance the compound’s binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
3-Chlorobenzofuran: Similar structure but lacks the acetamidine group.
Acetamidine derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
n-[2-(3-Chlorophenyl)benzofuran-5-yl]acetamidine is unique due to its combination of a benzofuran core, a 3-chlorophenyl group, and an acetamidine moiety. This unique structure imparts specific biological and chemical properties that are not found in simpler or related compounds .
Propiedades
Fórmula molecular |
C16H13ClN2O |
|---|---|
Peso molecular |
284.74 g/mol |
Nombre IUPAC |
N'-[2-(3-chlorophenyl)-1-benzofuran-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H13ClN2O/c1-10(18)19-14-5-6-15-12(8-14)9-16(20-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,19) |
Clave InChI |
OLMXTQBJETZZKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)







![2-Chloro-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13926084.png)
